molecular formula C17H15NO3S B307679 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B307679
M. Wt: 313.4 g/mol
InChI Key: UZIOPIJDLCUNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indolin-2-one derivatives and has shown promising results in various research studies.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various scientific research areas. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. In addition, it has been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 1 is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound 1 has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 1 in lab experiments is its high yield synthesis method, which allows for easy and cost-effective production. In addition, its potential applications in various scientific research areas make it a versatile this compound for studying different biological processes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 1. One area of interest is its potential use in combination with other anticancer drugs for improved cancer therapy. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound 1 with improved properties for specific applications.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 1 involves the reaction of 2-acetylthiophene with ethyl acetoacetate in the presence of a base, followed by the addition of propargyl bromide and 3-hydroxyindolin-2-one. The reaction produces this compound 1 as a yellow solid with a high yield.

properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-prop-2-enylindol-2-one

InChI

InChI=1S/C17H15NO3S/c1-2-9-18-13-7-4-3-6-12(13)17(21,16(18)20)11-14(19)15-8-5-10-22-15/h2-8,10,21H,1,9,11H2

InChI Key

UZIOPIJDLCUNCU-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O

Origin of Product

United States

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